5-Bromo-4-ethoxypicolinic acid

Description

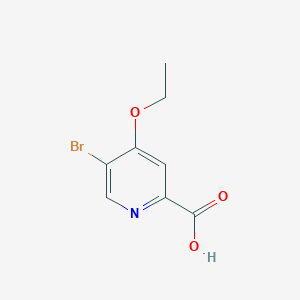

5-Bromo-4-ethoxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 4-position of the pyridine ring

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

5-bromo-4-ethoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-3-6(8(11)12)10-4-5(7)9/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

PLKVKEJAOQWOIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxypicolinic acid typically involves the bromination of 4-ethoxypicolinic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination.

Industrial Production Methods

Industrial production of 5-Bromo-4-ethoxypicolinic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce new functional groups:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | 5-Methoxy-4-ethoxypicolinic acid | Bromine replaced via SNAr mechanism |

| Ammonia (aq.) | Sealed tube, 120°C, 24 h | 5-Amino-4-ethoxypicolinic acid | Requires catalytic CuI for activation |

| Potassium thioacetate | DMSO, 100°C, 6 h | 5-(Thioacetate)-4-ethoxypicolinic acid | Followed by hydrolysis to thiol |

Mechanistic Insight : The electron-withdrawing carboxylic acid group at position 2 activates the pyridine ring, facilitating aromatic substitution at position 5.

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1)

Conditions : 90°C, 12 h under N₂

Product : 5-Aryl-4-ethoxypicolinic acid

Yield : 60–85% (dependent on boronic acid substituents).

Buchwald-Hartwig Amination

Reagents : Pd₂(dba)₃, Xantphos, amine

Conditions : Toluene, 110°C, 24 h

Product : 5-Aminoaryl-4-ethoxypicolinic acid

Applications : Key intermediate for pharmaceuticals targeting kinase inhibition.

Carboxylic Acid Modifications

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl 5-bromo-4-ethoxypicolinate |

| Amide Formation | EDCl/HOBt, R-NH₂ | 5-Bromo-4-ethoxypicolinamide |

| Decarboxylation | CuBr₂, DMF, 150°C | 5-Bromo-4-ethoxypyridine |

Note : Decarboxylation proceeds via radical intermediates, with Cu(II) salts acting as oxidants .

Ethoxy Group Reactions

The ethoxy group at position 4 can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O, 100°C): Yields 4-hydroxy-5-bromopicolinic acid.

-

Basic Hydrolysis (NaOH, EtOH/H₂O): Forms the sodium salt of the acid, enabling further derivatization.

Oxidation of the Ethoxy Group

Reagents : KMnO₄, H₂SO₄, 0°C → 25°C

Product : 4-Carboxy-5-bromopicolinic acid

Yield : ~70% (with over-oxidation risks at higher temperatures).

Reduction of the Pyridine Ring

Reagents : H₂, Pd/C, EtOH

Product : Partially saturated piperidine derivative (mixture of stereoisomers)

Application : Exploration of conformational effects on bioactivity.

Comparative Reactivity Insights

A comparison with structural analogs highlights its unique reactivity:

| Compound | Bromine Reactivity | Ethoxy Stability | Carboxylic Acid Utility |

|---|---|---|---|

| 5-Bromo-4-methylpicolinic acid | High | N/A | Moderate |

| 5-Chloro-4-ethoxypicolinic acid | Moderate | High | High |

| 5-Bromo-4-ethoxypicolinic acid | Very High | Moderate | High |

Scientific Research Applications

5-Bromo-4-ethoxypicolinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) and coordination complexes, which can be used in catalysis and material science.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxypicolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

5-Bromopicolinic Acid: Lacks the ethoxy group at the 4-position, which may affect its reactivity and applications.

4-Ethoxypicolinic Acid:

5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with different substituents, leading to distinct chemical behavior and applications.

Uniqueness

5-Bromo-4-ethoxypicolinic acid is unique due to the combination of the bromine atom and the ethoxy group on the pyridine ring. This specific substitution pattern can confer unique reactivity and properties, making it valuable for certain synthetic and research applications. The presence of both electron-withdrawing (bromine) and electron-donating (ethoxy) groups can influence the compound’s chemical behavior, potentially enhancing its utility in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.